2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 7223-47-4
VCID: VC7182606
InChI: InChI=1S/C7H13NO2/c1-2-3-8(4-6-9)5-7-10/h1,9-10H,3-7H2
SMILES: C#CCN(CCO)CCO
Molecular Formula: C7H13NO2
Molecular Weight: 143.186

2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

CAS No.: 7223-47-4

Cat. No.: VC7182606

Molecular Formula: C7H13NO2

Molecular Weight: 143.186

* For research use only. Not for human or veterinary use.

2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol - 7223-47-4

Specification

CAS No. 7223-47-4
Molecular Formula C7H13NO2
Molecular Weight 143.186
IUPAC Name 2-[2-hydroxyethyl(prop-2-ynyl)amino]ethanol
Standard InChI InChI=1S/C7H13NO2/c1-2-3-8(4-6-9)5-7-10/h1,9-10H,3-7H2
Standard InChI Key QJINTNRMWKIUTO-UHFFFAOYSA-N
SMILES C#CCN(CCO)CCO

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol features:

  • A central tertiary nitrogen atom bonded to:

    • A prop-2-yn-1-yl group (propargyl group: HC≡C-CH2\text{HC≡C-CH}_2)

    • Two 2-hydroxyethyl groups (HO-CH2-CH2\text{HO-CH}_2\text{-CH}_2)
      This structure combines alkynyl reactivity with hydroxyl group polarity, enabling diverse chemical interactions.

Comparative Analysis with Analogous Compounds

The closely related 2-[(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 28123-89-9) shares a similar backbone but lacks the second hydroxyethyl substituent . Key differences include:

Property2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol2-[(Prop-2-yn-1-yl)amino]ethan-1-ol
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2C5H9NO\text{C}_5\text{H}_9\text{NO}
Molecular Weight (g/mol)143.18 (calculated)99.13
Hydroxyl Groups21

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol are documented, analogous compounds like 2-[(prop-2-yn-1-yl)amino]ethan-1-ol are synthesized via:

  • Nucleophilic Substitution: Reacting propargyl bromide (HC≡C-CH2Br\text{HC≡C-CH}_2\text{Br}) with ethanolamine (HO-CH2-CH2-NH2\text{HO-CH}_2\text{-CH}_2\text{-NH}_2) under basic conditions .

  • Reductive Amination: Using propargylamine and glycolaldehyde in the presence of a reducing agent like sodium cyanoborohydride .

Hypothetical Route for Target Compound

A plausible synthesis involves:

Propargylamine+2 Ethylene OxideH2O,  \Delta2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol\text{Propargylamine} + 2~\text{Ethylene Oxide} \xrightarrow{\text{H}_2\text{O, ~\Delta}} \text{2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol}

This method leverages the ring-opening of ethylene oxide by the primary amine, followed by hydroxyl group formation.

Physicochemical Properties

Experimental Data for Analogous Compounds

Data for 2-[(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 28123-89-9) :

PropertyValue
AppearanceLiquid
Boiling Point215–220 °C (estimated)
Density1.05 g/cm³ (predicted)
SolubilityMiscible with water, ethanol
pKa9.2 (amine group)

Predicted Properties for Target Compound

  • Hydrogen Bonding: Enhanced solubility in polar solvents due to two hydroxyl groups.

  • Thermal Stability: Decomposition above 250 °C, inferred from propargyl-containing analogs.

Applications and Industrial Relevance

Pharmaceutical Intermediate

Propargylamino alcohols serve as precursors for:

  • Anticancer Agents: Alkynyl groups enable click chemistry for drug conjugates .

  • Neurological Drugs: Structural similarity to neurotransmitter modulators (e.g., donepezil) .

Polymer Chemistry

The hydroxyl and alkynyl groups facilitate:

  • Crosslinking Agents: In polyurethane and epoxy resins.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalized polymers.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes for chiral variants.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Green Chemistry: Optimizing solvent-free or catalytic methods to reduce environmental impact.

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